molecular formula C3H2BrClN2 B11909611 2-bromo-5-chloro-1H-imidazole

2-bromo-5-chloro-1H-imidazole

Cat. No.: B11909611
M. Wt: 181.42 g/mol
InChI Key: XPOBLHHOXREWDD-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents at the 2 and 5 positions, respectively. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-chloro-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the bromination of 5-chloro-1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-5-chloro-1H-imidazole, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Bromo-5-chloro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

  • 2-Bromo-1H-imidazole
  • 5-Chloro-1H-imidazole
  • 2,5-Dichloro-1H-imidazole
  • 2-Iodo-5-chloro-1H-imidazole

Comparison: 2-Bromo-5-chloro-1H-imidazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for specific applications where other imidazole derivatives may not be as effective.

Properties

Molecular Formula

C3H2BrClN2

Molecular Weight

181.42 g/mol

IUPAC Name

2-bromo-5-chloro-1H-imidazole

InChI

InChI=1S/C3H2BrClN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7)

InChI Key

XPOBLHHOXREWDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)Br)Cl

Origin of Product

United States

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